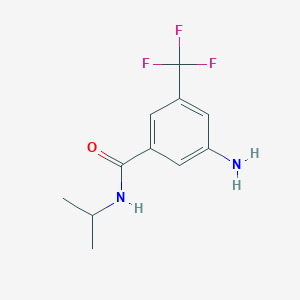![molecular formula C16H24O2Si B8124951 tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane is an organosilicon compound that features a tert-butyl group, an ethynyl-phenoxy group, and a dimethyl-silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethynylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the tert-butyl-dimethylsilyl ether of 4-ethynylphenol. The next step involves the reaction of this intermediate with 2-chloroethanol under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenoxy group can form hydrogen bonds with suitable acceptors. The tert-butyl and dimethyl-silane groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-dimethylsilyl ether: Similar in structure but lacks the ethynyl-phenoxy group.
4-Ethynylphenol: Contains the ethynyl-phenoxy group but lacks the tert-butyl-dimethylsilane moiety.
tert-Butyl-phenoxy-ethanol: Similar but lacks the ethynyl group.
Uniqueness
tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in synthesis and materials science .
Properties
IUPAC Name |
tert-butyl-[2-(4-ethynylphenoxy)ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h1,8-11H,12-13H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLDDLTIKIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
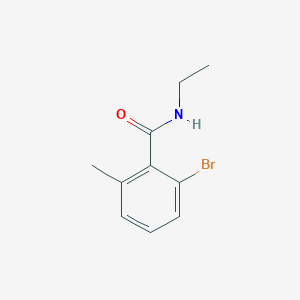
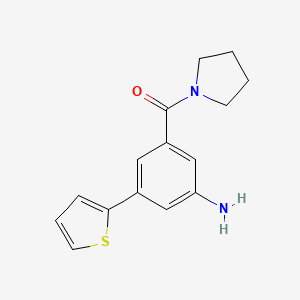
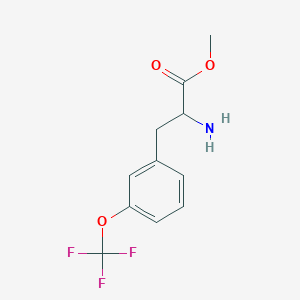
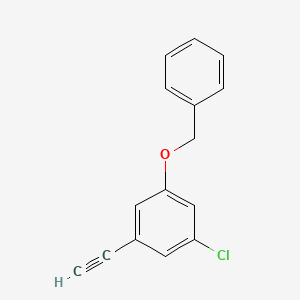
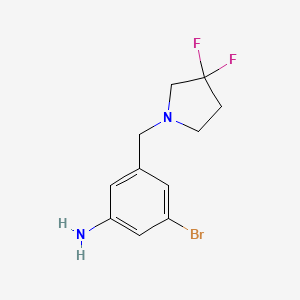
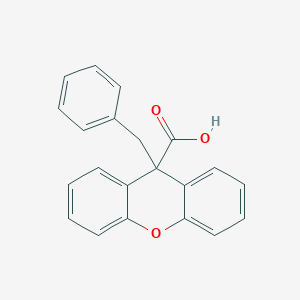
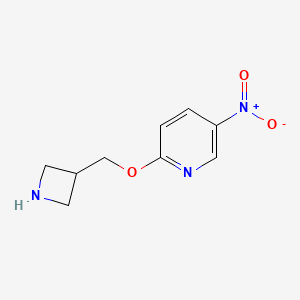
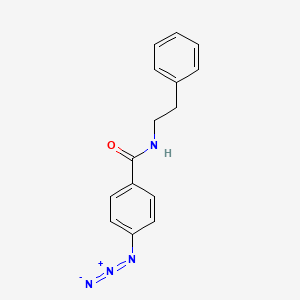
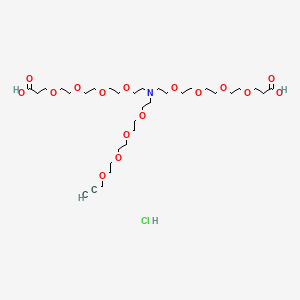
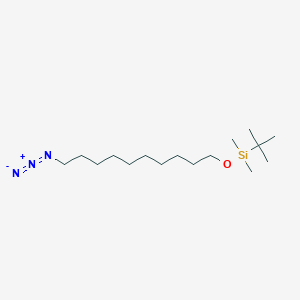
![(R)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8124936.png)
![2-Chloro-6-methyl-thieno[3,2-d]pyrimidine](/img/structure/B8124948.png)
![Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B8124950.png)
